

Neuropharmacological Profile of Glaziovine

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Compound Focus: Glaziovine

CAS No.: 6808-72-6

Cat. No.: S560808

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The following table summarizes the key neuropharmacological and related properties of **glaziovine** identified in the available literature:

Property / Aspect	Details & Findings	Source / Context
Primary Indication	Relief of anxiety (Anxiolytic)	Patent [1]
Chemical Class	Pro-aporphine alkaloid (a benzyloquinoline alkaloid, BIA)	[2] [3] [4]
Tranquilizer Use	Used as a tranquilizer; described as having neuropharmacological properties	[3] [4]
Neurodegenerative Potential	Identified via in-silico studies as a candidate for treating neurodegenerative disorders (e.g., Alzheimer's) due to antioxidant properties	[3]
Other Bioactivities	Tumor inhibition (vs. 9-KB cancer cells); suppression of hepatitis B viral antigen	[3]

Experimental & Pharmacokinetic Data

For researchers designing experiments, here are methodologies and key data from existing studies on **glaziovine**.

Experimental Protocols Cited

While the search results do not provide full step-by-step laboratory protocols, they reference several key experimental methods used to study **glaziovine**:

- **In Silico Screening for Neurodegenerative Applications:** An optimized alkaloid extraction procedure (using ethanol with 0.1 M HCl) from *Nardostachys jatamansi* was followed by analysis with **UPLC-Q-TOF-MS** to identify **glaziovine**. Subsequent in silico studies suggested its antioxidant potential for neurodegenerative disease treatment. [3]
- **Cell Suspension Culture for Production:** To enhance **glaziovine** yield, cell suspension cultures of *N. jatamansi* were treated with elicitors. The highest production of **glaziovine** was achieved using:
 - **Methyl Jasmonate (MeJA):** 25 μ M concentration. [3]
 - **Lipopolysaccharide (LPS):** 50 mg/L concentration. [3]
- **Anxiolytic Activity Assessment (Historic):** A patent describes testing anxiolytic effects in animal models (mice, rats) using a "conflict situation" behavioral test (likely a Vogel conflict test or similar). Doses mentioned range from **0.3 mg/kg to 10 mg/kg** intravenously in dogs. [1]

Pharmacokinetics in Humans

A foundational human study from 1978 provides initial pharmacokinetic data, summarized in the table below: [4]

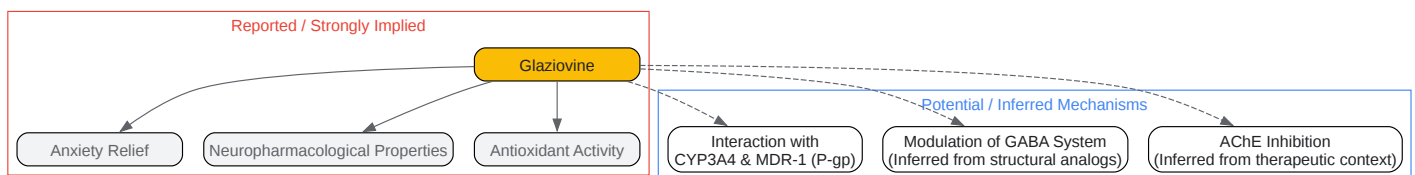
Parameter	Finding
Administered Form	Glaziovine-14C (20 mg) in capsules (oral) and vials (intravenous)
Time to Peak Plasma Level (Oral)	~2 hours
Enteral Absorption	78% to 84% (indicating high absorption)
Urinary Excretion (24h)	38% (oral) and 50% (i.v.) of total radioactivity
Primary Metabolite	Glaziovine glucuronide

A more recent machine learning-based study on oral bioavailability (F) prediction listed **glaziovine** as a base and phenol, predicted to be a substrate for CYP3A4 and MDR-1 (P-glycoprotein). The model underpredicted

its bioavailability in humans by 3.6-fold, suggesting its absorption may be more complex than initially thought. [5]

Potential Mechanisms and Research Gaps

The available data points to several potential mechanisms, though these require validation.



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*Potential and Inferred Mechanisms of **Glaziovine***

Key Research Gaps and Future Directions

The search results highlight significant gaps in our current understanding of **glaziovine**:

- **Precise Molecular Targets:** The specific protein targets (e.g., receptors, enzymes) through which **glaziovine** exerts its anxiolytic and potential neuroprotective effects remain unidentified.
- **Detailed Signaling Pathways:** Downstream signaling pathways and gene expression changes resulting from **glaziovine** exposure are not yet mapped.
- **Modern Mechanistic Studies:** There is a clear need for contemporary studies using techniques like molecular docking, functional assays on neuronal targets, and 'omics' technologies to elucidate its mechanism of action.
- **Comprehensive ADME/Tox Profile:** A full modern assessment of its absorption, distribution, metabolism, excretion, and toxicology is lacking.

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References

1. US3900564A - Ocotea alkaloid for relief of anxiety [patents.google.com]
2. Stylopine: A potential natural metabolite to block vascular ... [frontiersin.org]
3. Enhanced production of actinidine and glaziovine alkaloids ... [sciencedirect.com]
4. Preliminary data on the pharmacokinetics of glaziovine in ... [pubmed.ncbi.nlm.nih.gov]
5. Advances in Predictions of Oral Bioavailability ... [mdpi.com]

To cite this document: Smolecule. [Neuropharmacological Profile of Glaziovine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560808#glaziovine-neuropharmacological-properties>]

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